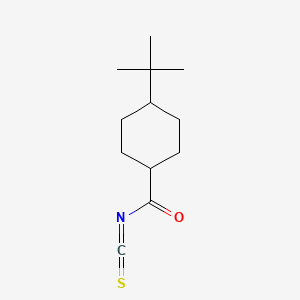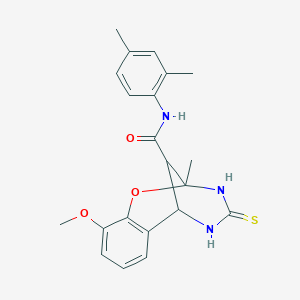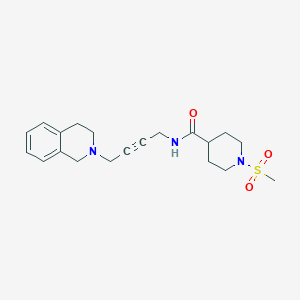
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "compound X" in scientific literature. This compound is a member of the pyrrolidine class of molecules and has a molecular weight of 359.4 g/mol.
Mecanismo De Acción
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent anti-inflammatory and anti-tumor properties.
Biochemical and physiological effects:
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several advantages for laboratory experiments. It is a highly potent compound that can be used in small quantities. It is also relatively stable and can be stored for long periods without degradation. However, the synthesis of this compound is challenging, and it can be expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide. One potential direction is to study the potential of this compound as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, modifications to the synthesis method of this compound may lead to improved yields and purity.
Métodos De Síntesis
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with pyrrolidin-3-one to form 1-(4-fluorophenyl)-2-pyrrolidin-1-yl-ethanone. This intermediate is then reacted with morpholine-4-carboxylic acid to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide has several potential applications in scientific research. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUNHQFDWFKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)



![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2838027.png)
![2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2838028.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2838031.png)





![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)